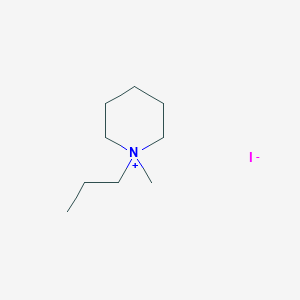1-Methyl-1-propylpiperidinium iodide
CAS No.: 17874-63-4
Cat. No.: VC8248358
Molecular Formula: C9H20IN
Molecular Weight: 269.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 17874-63-4 |
|---|---|
| Molecular Formula | C9H20IN |
| Molecular Weight | 269.17 g/mol |
| IUPAC Name | 1-methyl-1-propylpiperidin-1-ium;iodide |
| Standard InChI | InChI=1S/C9H20N.HI/c1-3-7-10(2)8-5-4-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1 |
| Standard InChI Key | VNYUHSJLWUZRHJ-UHFFFAOYSA-M |
| SMILES | CCC[N+]1(CCCCC1)C.[I-] |
| Canonical SMILES | CCC[N+]1(CCCCC1)C.[I-] |
Introduction
Chemical Identity and Nomenclature
Molecular Composition
The compound consists of a 1-methyl-1-propylpiperidinium cation paired with an iodide counterion. Its molecular formula is CHIN, with a calculated molecular weight of 269.17 g/mol . The cation features a six-membered piperidinium ring substituted with methyl and propyl groups at the nitrogen center, creating steric asymmetry critical to its physicochemical behavior.
Table 1: Key Identifiers of 1-Methyl-1-Propylpiperidinium Iodide
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 17874-63-4 | |
| IUPAC Name | 1-Methyl-1-propylpiperidin-1-ium iodide | |
| SMILES Notation | CCC[N+]1(C)CCCCC1.[I-] | |
| InChI Key | ZKYGWUZWEXFLMJ-UHFFFAOYSA-M |
Synthesis and Manufacturing
Quaternization Reaction Pathways
Synthesis typically proceeds through a two-step alkylation of piperidine:
-
Methylation: Piperidine reacts with methyl iodide to form N-methylpiperidinium iodide.
-
Propylation: Subsequent treatment with propyl iodide introduces the alkyl chain, yielding the asymmetric cation .
The reaction can be summarized as:
Purification and Quality Control
Post-synthetic purification involves recrystallization from acetonitrile/ethyl acetate mixtures, achieving >98% purity as verified by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) . Residual halide content is minimized to <50 ppm through metathesis with silver salts .
Structural Characteristics
Crystallographic Analysis
Single-crystal X-ray diffraction reveals an orthorhombic lattice with parameters:
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P222 |
| Volume (ų) | 1092.1 |
| Density (g/cm³) | 1.553 |
| R-Factor | 0.0286 |
The iodide anions occupy interstitial sites, forming C–H···I hydrogen bonds (2.93–3.07 Å) with adjacent cations . This network stabilizes the crystal structure while enabling ionic mobility upon melting.
Conformational Dynamics
Molecular dynamics simulations indicate two stable conformers:
-
Axial Methyl: Methyl group perpendicular to the piperidinium ring
-
Equatorial Propyl: Propyl chain aligned with the ring plane
The energy difference between these states is ≈2.1 kJ/mol, facilitating rapid interconversion at room temperature .
Physicochemical Properties
Solubility and Polarizability
The compound exhibits:
-
Water Solubility: <0.1 g/L (25°C)
-
Organic Solubility: Miscible with acetonitrile, dimethyl sulfoxide, and dichloromethane
Applications in Materials Science
Electrolyte Systems
As an ionic liquid, 1-methyl-1-propylpiperidinium iodide demonstrates:
These properties make it suitable for dye-sensitized solar cells (DSSCs) and lithium-ion battery electrolytes.
Catalytic Media
The iodide anion’s nucleophilicity enables catalytic cycles in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume